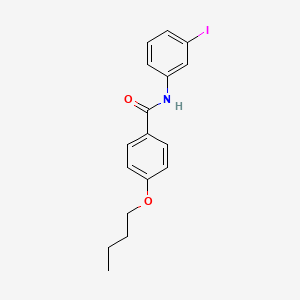
4-butoxy-N-(3-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(3-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR, which is a transmembrane protein that plays a crucial role in the regulation of cell growth, proliferation, and survival. BIBX1382 has been extensively studied for its potential applications in cancer treatment and other diseases that involve EGFR signaling pathways.
Wirkmechanismus
4-butoxy-N-(3-iodophenyl)benzamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of the EGFR, which is a key mediator of cell growth and survival. The binding of 4-butoxy-N-(3-iodophenyl)benzamide to the ATP-binding site of the EGFR prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. 4-butoxy-N-(3-iodophenyl)benzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
4-butoxy-N-(3-iodophenyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells and other cell types. In cancer cells, 4-butoxy-N-(3-iodophenyl)benzamide inhibits the activation of the EGFR signaling pathway, leading to the inhibition of cell growth and proliferation. 4-butoxy-N-(3-iodophenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-butoxy-N-(3-iodophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages and other immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(3-iodophenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the EGFR, which allows for the specific targeting of EGFR signaling pathways. 4-butoxy-N-(3-iodophenyl)benzamide also has good solubility in aqueous and organic solvents, which makes it easy to handle and administer in laboratory experiments. However, there are some limitations to the use of 4-butoxy-N-(3-iodophenyl)benzamide in laboratory experiments, including its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for the research and development of 4-butoxy-N-(3-iodophenyl)benzamide and other EGFR inhibitors. One direction is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve the efficacy of cancer treatment. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors and guide the selection of patients for treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may provide a more effective and personalized approach to cancer treatment.
Synthesemethoden
The synthesis of 4-butoxy-N-(3-iodophenyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 4-butoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway, which is often overexpressed or mutated in cancer cells. 4-butoxy-N-(3-iodophenyl)benzamide also has potential applications in other diseases that involve EGFR signaling, such as inflammatory diseases and skin disorders.
Eigenschaften
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

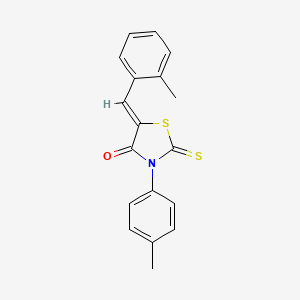
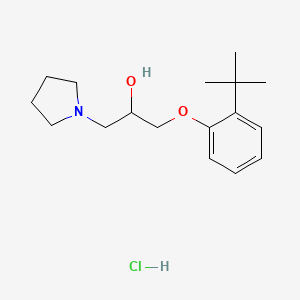
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
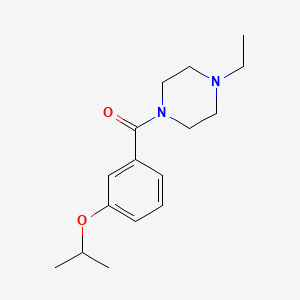
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)
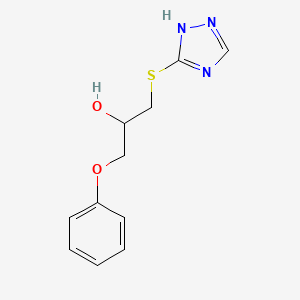
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)